4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a furan ring at the 4-position and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with furan-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole
- 4-(thiophen-3-yl)-3,5-dimethyl-1H-pyrazole
- 4-(pyridin-3-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAYZNZHVBTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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